molecular formula C20H33N3O2 B11049523 3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile

3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile

Cat. No.: B11049523
M. Wt: 347.5 g/mol
InChI Key: ZIFJKFKHHJEKHG-UHFFFAOYSA-N
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Description

3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanenitrile is a complex organic compound featuring multiple functional groups, including a hydroxy group, diazatricyclo structure, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanenitrile likely involves multiple steps, including the formation of the diazatricyclo structure, introduction of the hydroxy group, and attachment of the nitrile group. Typical synthetic routes may include:

    Formation of the Diazatricyclo Structure: This step could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Nitrile Group: Nitrile groups can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to avoid side reactions.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s potential bioactivity could be explored for developing new pharmaceuticals. Its diazatricyclo structure might interact with biological targets in unique ways.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might have activity against certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The diazatricyclo structure could play a key role in binding to molecular targets, while the hydroxy and nitrile groups might influence its reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]butanenitrile: Similar structure with a butanenitrile group instead of propanenitrile.

    3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanamide: Similar structure with a propanamide group instead of propanenitrile.

Uniqueness

The unique combination of the diazatricyclo structure, hydroxy group, and nitrile group in 3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanenitrile sets it apart from similar compounds. This unique structure could result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-2,2-dimethyloxan-4-yl]propanenitrile

InChI

InChI=1S/C20H33N3O2/c1-17(2)10-20(6-5-8-21,7-9-25-17)16-22-11-18(3)12-23(16)14-19(4,13-22)15(18)24/h15-16,24H,5-7,9-14H2,1-4H3

InChI Key

ZIFJKFKHHJEKHG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCC#N)C2N3CC4(CN2CC(C3)(C4O)C)C)C

Origin of Product

United States

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